

# Exploring the chemical structure and properties of KIN1400.

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to KIN1400

Audience: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**KIN1400** is a novel small molecule activator of the innate immune system, demonstrating broad-spectrum antiviral activity against a range of RNA viruses. It functions as a potent agonist of the RIG-I-like receptor (RLR) pathway, specifically targeting the MAVS-IRF3 signaling axis to induce the expression of antiviral genes and Type I interferons. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of **KIN1400**, supported by experimental data and methodologies.

## **Chemical Structure and Physicochemical Properties**

**KIN1400** is a hydroxyquinoline derivative with a benzothiazole group. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physical Properties of KIN1400



| Property           | Value                                                                                  | Reference(s) |  |
|--------------------|----------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name         | 7-[(2-Benzothiazolylamino)[4-<br>(difluoromethoxy)phenyl]methy<br>l]-8-quinolinol      | [1][2]       |  |
| CAS Number         | 446826-86-4 [1][3]                                                                     |              |  |
| Chemical Formula   | C24H17F2N3O2S                                                                          | [1][3][4]    |  |
| Molecular Weight   | 449.48 g/mol                                                                           | [1][4]       |  |
| Appearance         | A solid                                                                                | [3][5]       |  |
| Purity             | >98%                                                                                   | [3][5]       |  |
| Solubility         | DMF: 30 mg/mLDMSO: 30<br>mg/mLEthanol: 2<br>mg/mLDMSO:PBS (pH 7.2)<br>(1:2): 0.3 mg/mL | [3]          |  |
| SMILES Code        | OC1=C2N=CC=CC2=CC=C1<br>C(NC3=NC4=CC=CC=C4S3)C<br>5=CC=C(OC(F)F)C=C5                   | [1][3]       |  |
| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C            | [1][6]       |  |

# **Mechanism of Action: RLR Pathway Activation**

**KIN1400** functions as a potent activator of the innate immune response by targeting the RIG-I-like receptor (RLR) pathway.[3][7] Its mechanism is independent of direct viral RNA sensing and instead initiates signaling downstream. The key steps are:

- MAVS-Dependent Signaling: The activity of KIN1400 requires the Mitochondrial Antiviral-Signaling (MAVS) protein, an essential adaptor for the RLR pathway.[8] In MAVS-knockout cells, KIN1400 fails to induce the expression of innate immune genes.[8]
- IRF3 Activation: **KIN1400** triggers the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the antiviral response.[1][9] Studies using cells expressing a



dominant-negative IRF3 mutant confirmed that IRF3 is essential for **KIN1400**'s signaling activity.[8]

Induction of Antiviral Genes: Activated IRF3 translocates to the nucleus and drives the transcription of numerous interferon-stimulated genes (ISGs) and Type I interferons, such as IFN-β.[1][4][8] Key genes induced by KIN1400 include RIG-I (DDX58), MDA5, IFIT1, IFIT2, IFITM1, Mx1, and OAS3.[3][5][9]

The signaling cascade initiated by **KIN1400** is depicted below.



Click to download full resolution via product page

Caption: KIN1400 signaling through the MAVS-IRF3 axis.

# **Antiviral Activity**

**KIN1400** demonstrates potent and broad-spectrum antiviral activity against numerous RNA viruses, making it a promising candidate for both prophylactic and therapeutic applications.[8]

Table 2: Summary of **KIN1400** Antiviral Efficacy



| Virus Family               | Virus                                   | In Vitro Model                                                               | Efficacy Metric<br>(EC <sub>50</sub> /<br>Inhibition)                             | Reference(s) |
|----------------------------|-----------------------------------------|------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|--------------|
| Flaviviridae               | West Nile Virus<br>(WNV)                | HEK293 cells                                                                 | EC <sub>50</sub> : 2-10 μM<br>(post-infection);<br>>50% RNA<br>inhibition at 2 μM | [8][9]       |
| Dengue Virus<br>(DV)       | Huh7 cells                              | Reduces viral<br>RNA levels at 20<br>μΜ                                      | [3][8]                                                                            |              |
| Hepatitis C Virus<br>(HCV) | Huh7 cells                              | EC <sub>50</sub> : <2 μM<br>(pre-infection);<br>~2-5 μM (post-<br>infection) | [8]                                                                               | _            |
| Paramyxoviridae            | Respiratory<br>Syncytial Virus<br>(RSV) | THP-1 cells                                                                  | Antiviral activity demonstrated                                                   | [7][10]      |
| Nipah Virus (NiV)          | THP-1 cells                             | Antiviral activity demonstrated                                              | [7][10]                                                                           |              |
| Filoviridae                | Ebola Virus<br>(EBOV)                   | THP-1 cells                                                                  | Antiviral activity demonstrated                                                   | [10]         |
| Arenaviridae               | Lassa Virus                             | Not specified                                                                | Antiviral activity demonstrated                                                   | [7]          |
| Orthomyxovirida<br>e       | Influenza A Virus<br>(IAV)              | Not specified                                                                | Antiviral activity demonstrated                                                   | [7]          |

# **Experimental Protocols & Methodologies**

The characterization of **KIN1400**'s activity involves standard molecular and cellular biology techniques. The general workflow for assessing its antiviral efficacy is outlined below.





Click to download full resolution via product page

**Caption:** General workflow for antiviral efficacy testing.



#### **Cell Culture and Viral Infection**

HEK293, Huh7, or THP-1 cells are commonly used.[5][8] For infection studies, cells are seeded and treated with varying concentrations of **KIN1400** (e.g., 2  $\mu$ M to 20  $\mu$ M) for a specified period (e.g., 24 hours) before or after being infected with the virus of interest at a defined multiplicity of infection (MOI), such as 1.[8]

## **Quantification of Viral RNA (RT-qPCR)**

Total cellular RNA is extracted from cell lysates following treatment and infection.[8] cDNA is synthesized using reverse transcription. Intracellular viral RNA levels and the expression of innate immune genes (e.g., IFIT1, IFIT2) are measured using SYBR Green-based quantitative PCR (qPCR).[8] Gene expression is typically normalized to a housekeeping gene like GAPDH to determine the fold induction or percentage of inhibition relative to a vehicle control (e.g., DMSO).[8]

## **Plaque Assay**

To quantify infectious viral particles released from cells, cell culture supernatants are collected. Standard plaque assays are performed on a permissive cell line, where serial dilutions of the supernatant are used to infect cell monolayers, and the resulting plaques (zones of cell death) are counted to determine the viral titer.[8]

# Mechanistic Studies (Immunoblotting and Gene Knockout)

To validate the signaling pathway, MAVS-knockout (KO) cell lines can be generated using CRISPR-Cas9.[8] The absence of MAVS protein in KO cells versus its presence in wild-type cells is confirmed by immunoblot analysis.[8] Similarly, to confirm IRF3 dependence, cells can be transiently transfected with a plasmid expressing a dominant-negative IRF3 mutant (IRF3ΔN) prior to **KIN1400** treatment and subsequent gene expression analysis.[8]

### **Conclusion and Future Directions**

**KIN1400** is a well-characterized small molecule agonist of the RLR-MAVS-IRF3 innate immunity pathway. Its ability to induce a robust antiviral state in a variety of cell types underlies its broad-spectrum activity against clinically relevant RNA viruses. The compound serves as a



valuable research tool for studying innate immunity and as a lead scaffold for the development of novel host-directed antiviral therapeutics. Further research, including medicinal chemistry efforts to improve solubility and potency, as seen with analogs like KIN1408 and KIN1409, could advance this class of molecules toward clinical applications.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medkoo.com [medkoo.com]
- 2. KIN1400 Marques da Silva & Neves, Lda [marquessilvaneves.com]
- 3. KIN1400 | CAS 446826-86-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. KIN1400 Anti-Infection CAT N°: 22441 [bertin-bioreagent.com]
- 6. KIN-1400|446826-86-4|COA [dcchemicals.com]
- 7. KIN-1400| CAS 446826-86-4 [dcchemicals.com]
- 8. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Exploring the chemical structure and properties of KIN1400.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673644#exploring-the-chemical-structure-and-properties-of-kin1400]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com